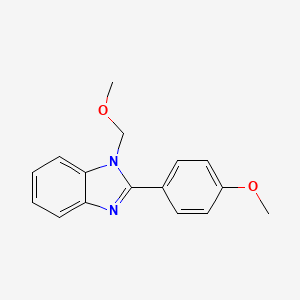![molecular formula C18H15N5O3 B5687714 {2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5687714.png)
{2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid, also known as PTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTCA is a derivative of triazine, a heterocyclic compound that is widely used in organic synthesis.
Mécanisme D'action
The mechanism of action of {2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to reduce inflammation by inhibiting the activity of COX-2. In addition, this compound has been shown to have antifungal activity by inhibiting the growth of certain fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using {2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid in lab experiments is its versatility. It can be easily synthesized and modified to suit a wide range of applications. In addition, it has been shown to exhibit a number of useful properties, such as anticancer and anti-inflammatory activities. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to optimize its use in certain applications.
Orientations Futures
There are many potential future directions for research on {2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid. One area of interest is the development of this compound-based drug delivery systems. Another area of interest is the identification of the specific enzymes and signaling pathways that are targeted by this compound. This could lead to the development of more targeted therapies for diseases such as cancer and inflammation. Additionally, the potential use of this compound as a plant growth regulator and corrosion inhibitor should also be further investigated.
Méthodes De Synthèse
The synthesis of {2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid involves the reaction of 2-(2-chloroethoxy)phenol with 5-phenyl-1,2,4-triazin-3-amine in the presence of sodium hydroxide. The resulting product is then treated with hydrazine hydrate to yield this compound. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
{2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. It has also been studied for its potential use as a drug delivery system. In agriculture, this compound has been investigated for its potential use as a plant growth regulator. In material science, this compound has been studied for its potential use as a corrosion inhibitor.
Propriétés
IUPAC Name |
2-[2-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-17(25)12-26-16-9-5-4-8-14(16)10-19-22-18-21-15(11-20-23-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,24,25)(H,21,22,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFPUAOLUEAOJ-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=CC=C3OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=CC=C3OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5687648.png)
![3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5687655.png)
![3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5687656.png)
![methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)
![2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5687663.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide dihydrochloride](/img/structure/B5687672.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5687676.png)

![2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687694.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide](/img/structure/B5687705.png)
![methyl 3-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5687708.png)
![[(3aS*,9bS*)-2-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5687736.png)